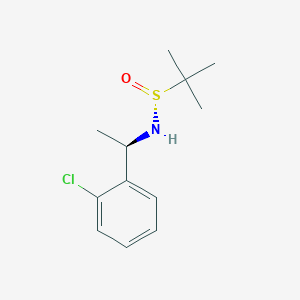

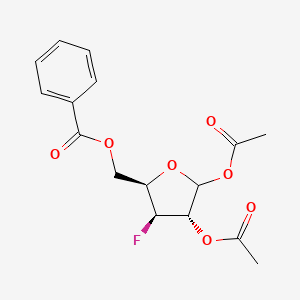

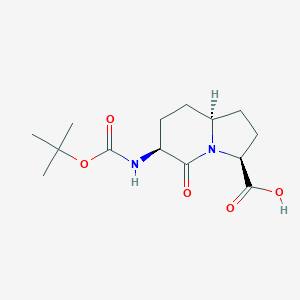

![molecular formula C6H7N5 B3106511 Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine CAS No. 159326-72-4](/img/structure/B3106511.png)

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine

Descripción general

Descripción

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It has been identified as a promising compound to target kinases in cancer therapy .

Synthesis Analysis

Pyrrolo[2,1-f][1,2,4]triazine can be synthesized through various methods. One approach involves a one-pot copper (II)-catalyzed coupling-cyclization leading to small molecules based on the pyrrolo[2,1-f][1,2,4]triazine moiety . Another method involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate .Molecular Structure Analysis

The molecular structure of Pyrrolo[2,1-f][1,2,4]triazine is unique, containing an N-N bond with a bridgehead nitrogen . This structure is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis

The chemical reactions involving Pyrrolo[2,1-f][1,2,4]triazine are diverse. For instance, a one-pot copper (II)-catalyzed coupling-cyclization reaction can lead to small molecules based on the pyrrolo[2,1-f][1,2,4]triazine moiety .Aplicaciones Científicas De Investigación

Kinase Inhibition in Cancer Therapy

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors used in cancer treatment. Kinases play a crucial role in cell signaling pathways, and their dysregulation contributes to cancer progression. By specifically targeting these kinases, inhibitors can disrupt cancer cell growth without affecting healthy cells. Notably, the FDA has approved numerous small molecule protein kinase inhibitors, many of which contain pyrrolo[2,1-f][1,2,4]triazine as a scaffold .

EGFR and HER2 Dual Inhibition

Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promise as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These proteins are overexpressed in various cancers, and inhibiting them simultaneously can enhance therapeutic efficacy .

Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK inhibitors are crucial for treating ALK-positive cancers, such as non-small cell lung cancer. Pyrrolo[2,1-f][1,2,4]triazine-based compounds have demonstrated ALK inhibitory activity, making them potential candidates for targeted therapy .

Anti-Norovirus Activity

Recent studies have revealed that 4-aminopyrrolo-triazine C-nucleosides possess anti-norovirus activity. These compounds inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp), suggesting their potential in combating viral infections .

Hedgehog (Hh) Signaling Pathway Inhibition

The Hh signaling pathway plays a role in cancer development. Some pyrrolo[2,1-f][1,2,4]triazine analogs have been explored as inhibitors of this pathway, offering a novel avenue for cancer therapy .

Emerging Viruses and Ebola Treatment

Certain pyrrolo[2,1-f][1,2,4]triazine derivatives have been investigated for their efficacy against emerging viruses, including Ebola. These compounds hold promise as antiviral agents .

Mecanismo De Acción

Target of Action

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is an integral part of several kinase inhibitors and nucleoside drugs . It targets specific proteins or enzymes that are dysregulated in diseases such as cancer .

Mode of Action

The compound interacts with its targets, primarily kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of kinases by Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine affects various biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . The disruption of these pathways can lead to downstream effects such as the slowing of cellular proliferation .

Pharmacokinetics

The pharmacokinetics of Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine are influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It has been observed to have low rates of glucuronidation, indicating higher metabolic stability . This impacts the bioavailability of the compound, affecting its therapeutic efficacy.

Result of Action

The molecular and cellular effects of Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine’s action include the inhibition of kinases, disruption of cellular processes, and slowing of cellular proliferation . These effects can contribute to its therapeutic potential in treating diseases such as cancer .

Action Environment

The action, efficacy, and stability of Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine can be influenced by various environmental factors.

Direcciones Futuras

Propiedades

IUPAC Name |

pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H4,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONRKWXOBUXXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269311 | |

| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine | |

CAS RN |

159326-72-4 | |

| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159326-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

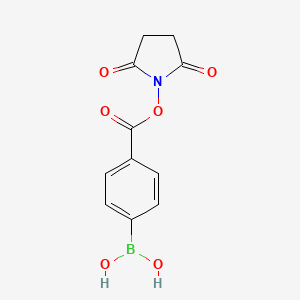

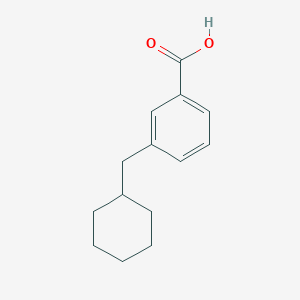

![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)